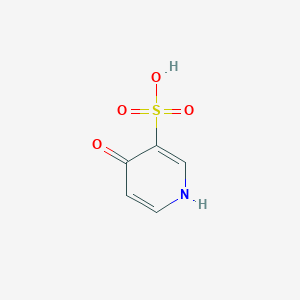
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
概要
説明
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.328 g/mol . This compound is part of the tetralin family, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclohexane ring. The presence of a methoxy group at the 7th position and a propylamine group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is carried out under hydrogenation conditions, which typically involve the use of hydrogen gas and elevated temperatures and pressures.
Industrial Production Methods: For industrial-scale production, the preparation method involves contacting methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst. The catalyst is selected from palladium/carbon, platinum/carbon, or nickel, and the reaction is carried out under hydrogenation conditions. This method is advantageous due to its high yield and suitability for large-scale production .
化学反応の分析
Types of Reactions: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry: In chemistry, 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and neuroprotective effects. Its structure allows it to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders and inflammation .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
作用機序
The mechanism of action of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .
類似化合物との比較
2-Aminotetralin: A compound with a similar tetralin structure but without the methoxy and propylamine groups.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar structural features but different functional groups.
Uniqueness: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both a methoxy group and a propylamine group, which confer distinct chemical and biological properties.
特性
CAS番号 |
148258-42-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
InChIキー |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
正規SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)

![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B126364.png)







